molecular formula C18H17N3O3S B2686368 (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone CAS No. 1704558-57-5

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone

Cat. No.: B2686368
CAS No.: 1704558-57-5
M. Wt: 355.41
InChI Key: PLEDHRSWEZRRBX-UHFFFAOYSA-N
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Description

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.41. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis and Biological Evaluation

A study demonstrates the use of microwave irradiation to synthesize novel derivatives with furan and pyridine components, showcasing the method's efficiency in yielding compounds with potential antiinflammatory and antibacterial activities. This approach suggests that similar compounds, including "(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone," could be synthesized and evaluated for similar biological activities, emphasizing the significance of microwave-assisted synthesis in drug discovery (P. Ravula et al., 2016).

Heterocyclic Core in Drug Design

Research on heterocyclic cores flanked by basic functionalities highlights the role of furan and pyridine derivatives in developing high-affinity, selective antagonists with potential therapeutic applications, including crossing the blood-brain barrier. This underscores the potential of "this compound" in medicinal chemistry and drug design (Devin M Swanson et al., 2009).

Novel Synthesis Approaches and Potential Bioactivity

Studies on the synthesis of novel furan- and thiophene-based compounds illustrate various chemical synthesis techniques and potential bioactive applications. These methodologies could be adapted for synthesizing and exploring the bioactivity of compounds with complex structures such as "this compound," highlighting the importance of innovative synthetic strategies in discovering new therapeutic agents (Gani Koza et al., 2013).

Catalysis and Reaction Mechanisms

Research on dihapto-coordinated complexes and the catalytic addition of methanol to furan compounds provides insights into reaction mechanisms and the synthesis of novel derivatives. This research area could be relevant for manipulating the structure of "this compound" for specific scientific applications, demonstrating the role of catalysis in organic synthesis (L. Friedman et al., 2001).

Antiviral and Antimicrobial Studies

The synthesis and evaluation of benzofuran derivatives with metal complexes for antiviral activities illustrate the potential of furan-based compounds in developing new antiviral agents. This suggests that "this compound" could also be explored for its antiviral and antimicrobial properties, contributing to the development of novel therapeutic agents (S. Galal et al., 2010).

Properties

IUPAC Name

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c22-18(14-11-16(24-20-14)13-3-1-6-19-12-13)21-7-5-17(25-10-8-21)15-4-2-9-23-15/h1-4,6,9,11-12,17H,5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEDHRSWEZRRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)C3=NOC(=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.